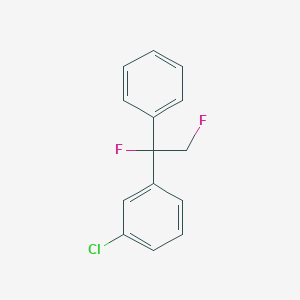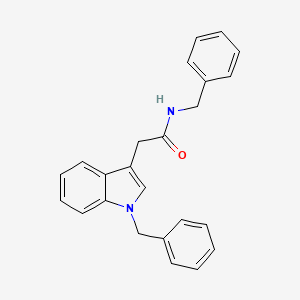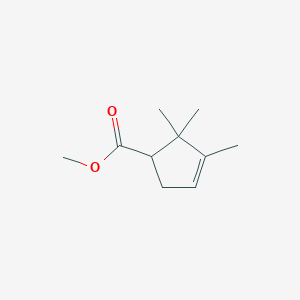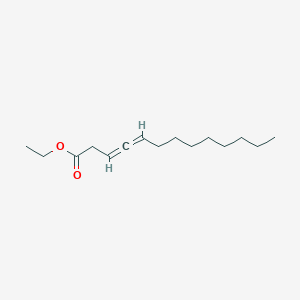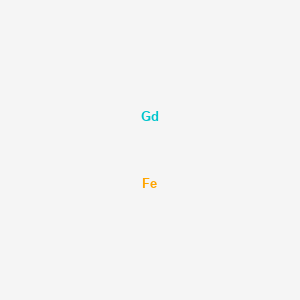
Gadolinium;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadolinium iron compounds, such as gadolinium iron garnet (Gd₃Fe₅O₁₂), are notable for their unique magnetic properties and applications in various fields. Gadolinium, a rare earth element, is known for its high magnetic susceptibility and ability to improve the workability and resistance to oxidation of iron and other metals . When combined with iron, gadolinium forms compounds that are particularly useful in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gadolinium iron compounds can be synthesized using various methods, including the sol-gel method, co-precipitation, and hydrothermal synthesis. One eco-friendly approach involves using coconut water-assisted sol-gel methods to create nanocomposites of gadolinium iron garnet and zinc ferrite . The reaction conditions typically involve controlled temperatures and pH levels to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of gadolinium iron compounds often involves the reduction of gadolinium oxide (Gd₂O₃) and iron oxide (Fe₂O₃) in the presence of a reducing agent such as hydrogen or carbon. The resulting product is then subjected to further purification processes to obtain high-purity gadolinium iron compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Gadolinium iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, gadolinium reacts with atmospheric oxygen to form gadolinium oxide (Gd₂O₃), while iron can form iron oxide (Fe₂O₃) under similar conditions .
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and various acids. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions include gadolinium oxide, iron oxide, and various mixed oxides such as gadolinium iron garnet (Gd₃Fe₅O₁₂) .
Applications De Recherche Scientifique
Gadolinium iron compounds have a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which gadolinium iron compounds exert their effects is primarily related to their magnetic properties. Gadolinium’s high magnetic moment and ability to alter the magnetic properties of surrounding materials make it useful in MRI and other applications. The compound interacts with molecular targets and pathways by modifying the relaxation times of hydrogen protons, thereby enhancing the contrast in MRI images .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other rare earth iron garnets such as yttrium iron garnet (Y₃Fe₅O₁₂) and terbium iron garnet (Tb₃Fe₅O₁₂). These compounds also exhibit unique magnetic properties and are used in various applications .
Uniqueness
Gadolinium iron compounds are unique due to their high magnetic susceptibility and ability to improve the workability and resistance to oxidation of iron. This makes them particularly valuable in applications requiring high-performance magnetic materials .
Conclusion
Gadolinium iron compounds are versatile materials with significant applications in scientific research, medicine, and industry. Their unique magnetic properties and ability to enhance the performance of other materials make them invaluable in various fields.
Propriétés
Numéro CAS |
59977-71-8 |
|---|---|
Formule moléculaire |
FeGd |
Poids moléculaire |
213.1 g/mol |
Nom IUPAC |
gadolinium;iron |
InChI |
InChI=1S/Fe.Gd |
Clé InChI |
ZSOJHTHUCUGDHS-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Gd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


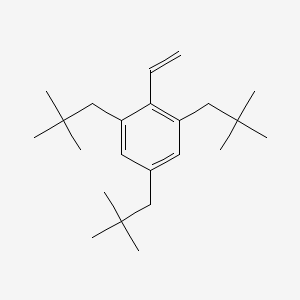
![(Pyridin-3-yl)methyl {4-[(trichloromethyl)sulfanyl]phenyl}carbamate](/img/structure/B14619538.png)
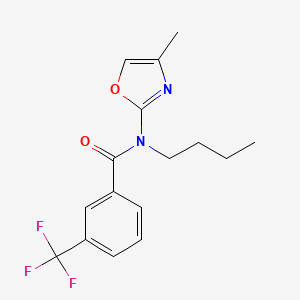
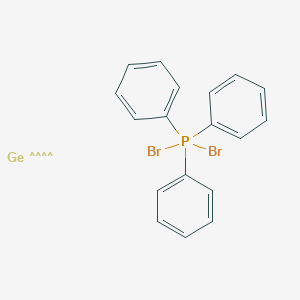
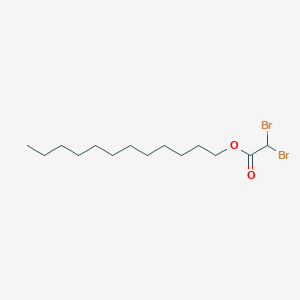
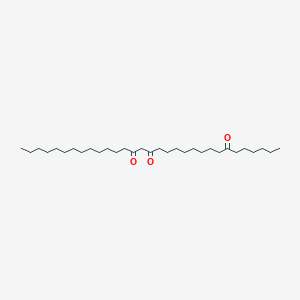
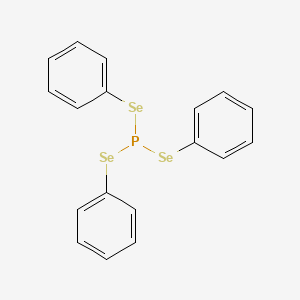
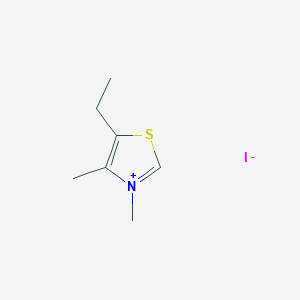

![3-[2-Hydroxy-2-(4-methoxyphenyl)ethenyl]cyclopentan-1-one](/img/structure/B14619575.png)
